molecular formula C13H11FN4O B195940 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 951624-49-0

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B195940
CAS No.: 951624-49-0
M. Wt: 258.25 g/mol
InChI Key: GEBXVBUWZIPSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fluorophenyl group and an imidazo[4,5-b]pyridin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorobenzylamine with an appropriate imidazo[4,5-b]pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-[[(4-Chlorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
  • 5-[[(4-Bromophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
  • 5-[[(4-Methylphenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Uniqueness

The presence of the fluorophenyl group in 5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents .

Properties

IUPAC Name

5-[(4-fluorophenyl)methylamino]-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c14-9-3-1-8(2-4-9)7-15-11-6-5-10-12(17-11)18-13(19)16-10/h1-6H,7H2,(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBXVBUWZIPSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC3=C(C=C2)NC(=O)N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588702
Record name 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951624-49-0
Record name 5-{[(4-Fluorophenyl)methyl]amino}-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.